REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[NH:9][CH:8]=[C:7]([CH2:10][CH2:11][C:12]([OH:14])=O)[CH:6]=1)=[O:4].ClCCCl.C(=O)(O)[O-].[Na+]>O>[O:14]=[C:12]1[C:8]2[NH:9][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:6][C:7]=2[CH2:10][CH2:11]1 |f:2.3|
|
Name
|
polyphosphoric acid
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
174 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC(=CN1)CCC(=O)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the mixture was carefully poured into a 50 mL Erlenmeyer flask
|
Type
|
EXTRACTION
|
Details
|
was then extracted with EtOAc (5×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water, NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (0-40% EtOAc/Heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC2=C1NC(=C2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 106 mg | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |